molecular formula C14H23N3O4 B14224920 N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide CAS No. 828927-37-3

N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide

Cat. No.: B14224920
CAS No.: 828927-37-3
M. Wt: 297.35 g/mol
InChI Key: GQNRNHVVPRZPSR-UWVGGRQHSA-N
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Description

N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature . The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide is unique due to its specific structure, which includes both a Boc-protected amino group and a prop-2-yn-1-yl group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex peptides and proteins.

Properties

CAS No.

828927-37-3

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C14H23N3O4/c1-7-8-15-11(18)9(2)16-12(19)10(3)17-13(20)21-14(4,5)6/h1,9-10H,8H2,2-6H3,(H,15,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1

InChI Key

GQNRNHVVPRZPSR-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC#C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC#C)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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